molecular formula C18H19NO5 B5842764 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid

2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid

Cat. No. B5842764
M. Wt: 329.3 g/mol
InChI Key: FTDRMQOQPFNLIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid, also known as DDB, is a chemical compound that has been extensively studied for its potential applications in scientific research. DDB is a derivative of benzoic acid and is commonly used as a fluorescent probe for studying protein-ligand interactions and drug-receptor interactions.

Mechanism of Action

The mechanism of action of 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid involves its ability to bind to proteins and induce a conformational change. This conformational change can affect the activity of the protein, leading to changes in its function. 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid has been shown to bind to the active site of enzymes and block their activity, as well as bind to receptors and induce a change in their signaling pathway.
Biochemical and Physiological Effects
2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine. 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid has also been shown to inhibit the growth of cancer cells and induce apoptosis in cancer cells. In addition, 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid has been shown to have anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid as a fluorescent probe is its high sensitivity and selectivity for binding to proteins. 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid is also stable under a wide range of experimental conditions, making it suitable for use in a variety of experiments. However, one limitation of using 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid is its potential for non-specific binding, which can lead to false positive results. In addition, 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid can be toxic to cells at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid. One area of research is the development of new derivatives of 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid with improved binding properties and reduced toxicity. Another area of research is the application of 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid in drug discovery, where it can be used to identify potential drug targets and screen for potential drug candidates. Finally, 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid can be used in the development of biosensors for detecting proteins and other biomolecules, which can have applications in medical diagnostics and environmental monitoring.
Conclusion
In conclusion, 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid is a chemical compound that has a wide range of scientific research applications. Its ability to bind to proteins and induce a conformational change makes it a useful tool for studying protein-ligand interactions and drug-receptor interactions. While there are advantages and limitations to using 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid in lab experiments, its potential for future research in drug discovery and biosensors make it an exciting area of study.

Synthesis Methods

The synthesis method of 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid involves the reaction of 3,4-dimethylbenzoyl chloride with 4,5-dimethoxyaniline in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography. This method has been reported to yield 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid with high purity and yield.

Scientific Research Applications

2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid is widely used as a fluorescent probe for studying protein-ligand interactions and drug-receptor interactions. It has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters. 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid has also been used to study the binding kinetics and thermodynamics of protein-ligand interactions. In addition, 2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid has been used to study the conformational changes of proteins upon ligand binding.

properties

IUPAC Name

2-[(3,4-dimethylbenzoyl)amino]-4,5-dimethoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-10-5-6-12(7-11(10)2)17(20)19-14-9-16(24-4)15(23-3)8-13(14)18(21)22/h5-9H,1-4H3,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTDRMQOQPFNLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC(=C(C=C2C(=O)O)OC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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